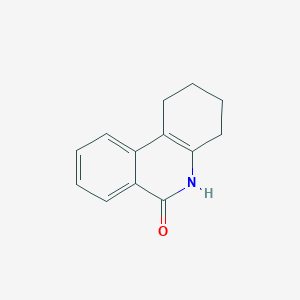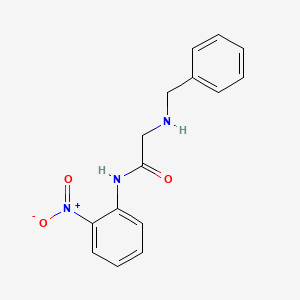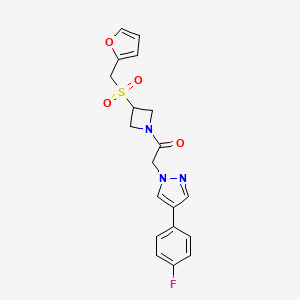
1,2,3,4,5,6-Hexahydrophenanthridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexahydrophenanthridin-6-one is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 253-255°C . Unfortunately, the boiling point was not available in the search results .Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexahydrophenanthridin-6-one has a wide range of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the effects of environmental toxins on the nervous system. It has also been used to study the effects of drugs on the brain, as well as the effects of hormones on behavior. In addition, this compound has been used in the study of cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,3,4,5,6-Hexahydrophenanthridin-6-one are not yet fully understood. These properties are crucial in determining the bioavailability of the compound. Future studies will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4,5,6-Hexahydrophenanthridin-6-one has several advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of scientific research applications, making it a useful tool for studying a variety of biological systems. However, there are also some limitations to using this compound in lab experiments. It is highly reactive, and so must be handled with care. In addition, it can be toxic if ingested, and so must be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research into 1,2,3,4,5,6-Hexahydrophenanthridin-6-one. One potential direction is to further investigate its biochemical and physiological effects. This could include exploring its effects on different cell types, as well as its effects on different diseases. Another potential direction is to further explore its potential applications in drug development. This could include exploring its potential as an anti-cancer agent, as well as its potential as an anti-inflammatory agent. Finally, further research could be conducted into its potential as a neuroprotective agent, as well as its potential as an antioxidant.
Métodos De Síntesis
1,2,3,4,5,6-Hexahydrophenanthridin-6-one can be synthesized using a variety of methods, such as the Williamson ether synthesis and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion, resulting in the formation of an ether. The Ullmann reaction involves the coupling of two aromatic compounds in the presence of a copper catalyst. Both of these methods are relatively simple and efficient, and can be used to produce this compound in high yields.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1H-phenanthridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-2,5,7H,3-4,6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEGERRPLBTERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2854041.png)

![8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B2854043.png)

![(3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B2854045.png)
![4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2854046.png)
![N-[(2-methyl-4-thiazolyl)methyl]-4-phenoxybenzenesulfonamide](/img/structure/B2854049.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2854053.png)



